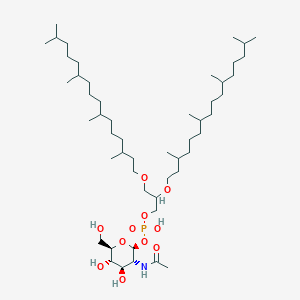
Ethyl cyclohexa-2,4-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyclohexa-2,4-diene-1-carboxylate, also known as ethyl 2,4-cyclohexadiene-1-carboxylate, is a chemical compound with the molecular formula C10H12O2. It is commonly used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of Ethyl cyclohexa-2,4-diene-1-carboxylate cyclohexa-2,4-diene-1-carboxylate is not fully understood. However, it is believed to act as a dienophile in the Diels-Alder reaction. It may also act as a nucleophile in certain chemical reactions.
Biochemische Und Physiologische Effekte
Ethyl cyclohexa-2,4-diene-1-carboxylate has no known biochemical or physiological effects on humans. However, it may have toxic effects if ingested or inhaled in large quantities.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl cyclohexa-2,4-diene-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, it has several limitations. It may be toxic if ingested or inhaled in large quantities. Additionally, it may react with other chemicals in the laboratory, leading to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the use of Ethyl cyclohexa-2,4-diene-1-carboxylate cyclohexa-2,4-diene-1-carboxylate in scientific research. One direction is the development of new drugs and pharmaceuticals using this compound as a building block. Another direction is the study of its chemical and physical properties, which may lead to the development of new materials and technologies. Additionally, it may be used in the development of new chemical reactions and mechanisms.
Synthesemethoden
Ethyl cyclohexa-2,4-diene-1-carboxylate can be synthesized using various methods. One of the most common methods is the Diels-Alder reaction, which involves the reaction of cyclohexadiene with Ethyl cyclohexa-2,4-diene-1-carboxylate acrylate in the presence of a catalyst. Another method involves the reaction of cyclohexadiene with Ethyl cyclohexa-2,4-diene-1-carboxylate vinyl ketone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Ethyl cyclohexa-2,4-diene-1-carboxylate has various applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of chemical reactions and mechanisms.
Eigenschaften
CAS-Nummer |
102653-27-0 |
|---|---|
Produktname |
Ethyl cyclohexa-2,4-diene-1-carboxylate |
Molekularformel |
C9H12O2 |
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
ethyl cyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
VPUMROAOIHYSPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)C1CC=CC=C1 |
Synonyme |
2,4-Cyclohexadiene-1-carboxylicacid,ethylester(6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)




![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)





